![molecular formula C10H11BrN2O3 B1391623 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid CAS No. 1216703-32-0](/img/structure/B1391623.png)
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid
Overview
Description
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an aziridine ring, a bromine atom, and a nicotinic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid typically involves the reaction of 5-bromonicotinic acid with 2-(aziridin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form corresponding oxaziridines.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid involves its interaction with specific molecular targets. The aziridine ring is known for its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to antimicrobial or anticancer effects. The bromine atom may also play a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Aziridin-1-ylethoxy)nicotinic acid: Lacks the bromine atom but shares similar structural features.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-(Aziridin-1-yl)indazoles: Used in the synthesis of various heterocyclic compounds.
Uniqueness
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is unique due to the presence of both the aziridine ring and the bromine atom, which confer distinct reactivity and potential biological activity. This combination of features makes it a valuable compound for diverse research applications.
Biological Activity
6-(2-Aziridin-1-ylethoxy)-5-bromonicotinic acid is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates an aziridine moiety, which is of interest due to its ability to interact with biological targets, potentially leading to therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1216703-32-0
- Molecular Formula : C11H12BrN2O3
- Molecular Weight : 300.13 g/mol
Structural Features
The compound features a brominated nicotinic acid derivative with an ethoxy group linked to an aziridine ring. This configuration may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The aziridine ring can form covalent bonds with nucleophilic sites in cancer cells, leading to cell death.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives of bromonicotinic acids can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound also displays promising antimicrobial activity against a range of pathogens. The presence of the bromine atom enhances its interaction with microbial membranes, potentially disrupting their integrity.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The aziridine group can react with thiol groups in proteins, leading to functional inhibition.
- Receptor Modulation : The nicotinic acid component may interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling pathways.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
Recent Studies
Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound.
Example Study: Synthesis and Biological Evaluation
A study published in 2023 synthesized several derivatives of bromonicotinic acids, including this compound. The study found that modifications to the aziridine ring significantly affected both anticancer and antimicrobial activities, suggesting that structure-activity relationships (SAR) are crucial for enhancing efficacy.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
6-[2-(aziridin-1-yl)ethoxy]-5-bromopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-8-5-7(10(14)15)6-12-9(8)16-4-3-13-1-2-13/h5-6H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBRJAXTJLVAAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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